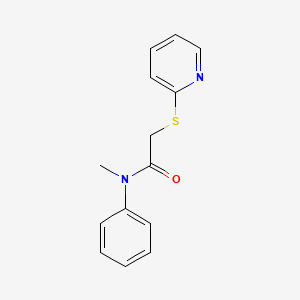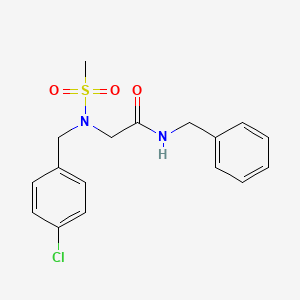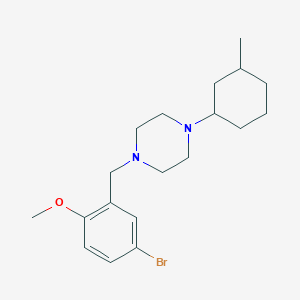
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTA belongs to the thioamides family of compounds, which have shown to possess a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide is not fully understood. However, studies have suggested that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the condensation of chromatin and repression of gene expression. Inhibition of HDACs by N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been found to induce apoptosis, a programmed cell death, in cancer cells. Additionally, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its synthesis can be easily scaled up to produce large quantities for experiments. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been shown to be stable under various conditions, which makes it suitable for long-term storage and experimentation.
However, there are also limitations to the use of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide in lab experiments. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require aqueous solutions. Additionally, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide. One potential direction is to investigate the in vivo anticancer effects of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide. This would involve testing the compound in animal models to determine its efficacy and toxicity. Another potential direction is to explore the use of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide in combination with other anticancer agents. This could potentially enhance the anticancer effects of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide and reduce the toxicity associated with high doses of single agents. Finally, the development of more potent and selective HDAC inhibitors, such as N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide, could have significant implications for the treatment of cancer and other diseases.
Synthesemethoden
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide can be synthesized through a multistep process starting from 2-mercaptopyridine. The first step involves the reaction of 2-mercaptopyridine with ethyl chloroacetate to form ethyl 2-(2-pyridinylthio)acetate. This intermediate is then reacted with phenylmagnesium bromide to obtain N-phenyl-2-(2-pyridinylthio)acetamide. Finally, N-methylation of the amide group is carried out using methyl iodide to produce N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has also been found to induce apoptosis, a programmed cell death, in cancer cells. In addition, N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, which is essential for tumor growth and progression.
Eigenschaften
IUPAC Name |
N-methyl-N-phenyl-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-16(12-7-3-2-4-8-12)14(17)11-18-13-9-5-6-10-15-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRZSHGAARNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-(pyridin-2-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)

![1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)